
2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of two bromine atoms attached to the second carbon of the dihydronaphthalene ring system. It is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Reduction Reactions: The compound can be reduced to form 3,4-dihydronaphthalen-1(2H)-one by using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: Oxidation can lead to the formation of naphthalene-1,2-dione using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Reduction: 3,4-Dihydronaphthalen-1(2H)-one.
Oxidation: Naphthalene-1,2-dione.
Scientific Research Applications
Synthesis and Chemical Properties
2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one is synthesized through the bromination of 3,4-dihydronaphthalen-1(2H)-one using environmentally friendly methods involving hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) . The synthesis yields varying from 40% to 94% have been reported, showcasing its potential for large-scale production .
Table 1: Synthesis Conditions and Yields of this compound
Reaction Conditions | Yield (%) |
---|---|
H₂O₂ and HBr in AcOH | 72 |
H₂O₂ with Dioxane | 60 |
H₂O₂ without HBr | 80 |
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry due to its structural similarity to biologically active molecules. Research indicates that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit anti-tumor activity and antioxidant properties .
Case Study: Antitumor Activity
A study evaluated the efficacy of various derivatives of 3,4-dihydronaphthalen-1(2H)-one against human tumor cell lines. The results demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Recent investigations have highlighted the antibacterial and antifungal properties of dibromonaphthalene derivatives. For instance, chalcone derivatives inspired by dibromonaphthalene have been developed to enhance the activity of existing antibiotics against resistant bacterial strains .
Compound | Activity | Target Organism |
---|---|---|
Chalcone Derivative A | Potentiation of Norfloxacin | Staphylococcus aureus |
Chalcone Derivative B | Antifungal | Candida albicans |
Material Science Applications
In material science, compounds like this compound are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of bromine enhances the stability and electron affinity of the materials .
Environmental Impact and Sustainability
The synthesis methods developed for producing dibromo compounds emphasize sustainability. The use of H₂O₂ as an oxidizing agent minimizes environmental impact compared to traditional methods that rely on more hazardous reagents . This aligns with current trends in green chemistry aimed at reducing waste and improving process efficiency.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In reduction reactions, the compound gains electrons, resulting in the removal of bromine atoms and the formation of a reduced product.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with chlorine atoms instead of bromine.
2,2-Diiodo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with iodine atoms instead of bromine.
3,4-Dihydronaphthalen-1(2H)-one: The parent compound without halogen substitution.
Uniqueness
2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. Bromine atoms are larger and more polarizable compared to chlorine and iodine, which can affect the compound’s chemical behavior and its applications in synthesis and research.
Biological Activity
2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a dibrominated derivative of 3,4-dihydronaphthalen-1(2H)-one, a compound recognized for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves bromination reactions of 3,4-dihydronaphthalen-1(2H)-one. The compound can be isolated through column chromatography with a yield reported at approximately 72% under optimized conditions using dichloromethane and petroleum ether as solvents .
Characterization Techniques
The characterization of the synthesized compound is performed using various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and confirms the presence of bromine substituents.
- Infrared Spectroscopy (IR) : Used to identify functional groups through characteristic absorption bands.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Biological Activity
The biological activity of this compound has been investigated in several studies. The compound exhibits various pharmacological effects that are summarized below.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Properties
Studies have highlighted the potential anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a marked reduction in cell viability and increased apoptotic markers .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antibacterial activity.
-
Case Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used for cell viability assessment.
- Results : A significant decrease in cell viability was observed at concentrations above 20 µM, with IC50 values determined at approximately 25 µM.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
Properties
IUPAC Name |
2,2-dibromo-3,4-dihydronaphthalen-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O/c11-10(12)6-5-7-3-1-2-4-8(7)9(10)13/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWICWPKZOCJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322873 | |
Record name | 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-70-6 | |
Record name | NSC402209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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